5-fluoro-4-iodo-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNOYRTEDXUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 5 Fluoro 4 Iodo 1 Methyl 1h Pyrazole
Direct Halogenation Approaches for Pyrazole (B372694) Ring Systems
Direct halogenation of a pre-formed pyrazole ring is a common strategy for the synthesis of halogenated pyrazoles. The regioselectivity of these reactions is highly dependent on the nature of the halogenating agent, the substituents already present on the pyrazole ring, and the reaction conditions.
Regioselective Iodination Techniques for Pyrazoles
The introduction of an iodine atom at the C4 position of the pyrazole ring is the first crucial step in a sequential halogenation strategy. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution.
A practical method for the regioselective C4-iodination of 1-methylpyrazole (B151067) has been reported. This method involves the reaction of 1-methylpyrazole with iodine in the presence of an oxidizing agent. The oxidant plays a crucial role in regenerating the active iodinating species and driving the reaction to completion.
Table 1: Reaction Conditions for the C4-Iodination of 1-Methylpyrazole
| Reactants | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Methylpyrazole, Iodine | Aqueous solution of an oxidant | Water | 40-80 | High | nih.gov |
This approach provides a direct and efficient route to 4-iodo-1-methyl-1H-pyrazole, a key intermediate for the subsequent fluorination step. Other reported methods for the C4-iodination of pyrazole derivatives include the use of N-iodosuccinimide (NIS) in a mixture of glacial acetic acid and trifluoroacetic acid (TFA) or the use of iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
Electrophilic Fluorination Strategies at the 5-Position
The introduction of a fluorine atom onto the pyrazole ring can be achieved through electrophilic fluorination. A variety of N-F reagents are available for this purpose, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a widely used, stable, and effective reagent for the fluorination of a broad range of substrates, including heterocycles. sigmaaldrich.commdpi.com
The direct C5-fluorination of 4-iodo-1-methyl-1H-pyrazole represents a significant challenge. The presence of the iodine atom at the C4 position can influence the reactivity and regioselectivity of the subsequent fluorination step. While direct C5-fluorination of a 4-iodopyrazole (B32481) has not been extensively documented, electrophilic fluorination of substituted pyrazoles is a known transformation. The success of this step would depend on the careful selection of the fluorinating agent and reaction conditions to favor fluorination at the C5 position without displacing the iodine atom or leading to other side reactions.
An alternative strategy to achieve C5-fluorination involves the synthesis of a 5-aminopyrazole derivative followed by a Sandmeyer-type reaction.
Sequential Halogenation Protocols for Dihalo-pyrazoles
A plausible synthetic route to 5-fluoro-4-iodo-1-methyl-1H-pyrazole via sequential halogenation would involve the initial C4-iodination of 1-methylpyrazole, as described in section 2.1.1, followed by the C5-fluorination of the resulting 4-iodo-1-methyl-1H-pyrazole.
Route A: Direct C5-Fluorination
C4-Iodination: 1-Methylpyrazole is treated with iodine and an oxidant to yield 4-iodo-1-methyl-1H-pyrazole. nih.gov
C5-Fluorination: The resulting 4-iodo-1-methyl-1H-pyrazole is then subjected to electrophilic fluorination, for instance with Selectfluor™, to introduce the fluorine atom at the C5 position. The conditions for this step would need to be carefully optimized to achieve the desired regioselectivity.
Route B: C5-Fluorination via Sandmeyer Reaction
If direct C5-fluorination proves to be low-yielding or non-selective, an alternative route involving a Sandmeyer reaction can be considered. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org The Balz-Schiemann reaction, a variation of the Sandmeyer reaction, is a well-established method for introducing fluorine into an aromatic ring via a diazonium salt. wikipedia.org
Nitration: 1-Methylpyrazole is first nitrated at the 5-position.
Reduction: The resulting 5-nitro-1-methylpyrazole is then reduced to 1-methyl-1H-pyrazol-5-amine.
Iodination: The amino group can then direct the iodination to the C4 position to yield 4-iodo-1-methyl-1H-pyrazol-5-amine.
Diazotization and Fluorination (Sandmeyer Reaction): The 4-iodo-1-methyl-1H-pyrazol-5-amine is then converted to its diazonium salt, which is subsequently treated with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF4) or its salts, to yield the final product, this compound.
Cycloaddition Reactions for the Formation of the Pyrazole Core
The construction of the pyrazole ring through a cycloaddition reaction offers an alternative and potentially more direct route to the target molecule, provided that appropriately substituted precursors are available.
[3+2] Cycloaddition Approaches for Pyrazole Ring Construction
The most common cycloaddition strategy for pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In the context of synthesizing this compound, this would typically involve the reaction of methylhydrazine with a suitably substituted three-carbon component.
A patented process describes the synthesis of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole through the reaction of a perfluorinated olefin with methylhydrazine. nih.gov This demonstrates the feasibility of constructing a 5-fluoropyrazole ring via a cycloaddition-elimination pathway.
For the synthesis of this compound, a hypothetical [3+2] cycloaddition could involve the reaction of methylhydrazine with a 2-fluoro-2-iodo-1,3-dicarbonyl compound or a related α,β-unsaturated ketone or aldehyde bearing fluorine and iodine at the appropriate positions. The challenge lies in the synthesis of these highly functionalized and potentially unstable precursors.
Precursor Design for Substituted Pyrazole Synthesis
The key to a successful cycloaddition approach is the rational design and synthesis of the three-carbon precursor. For the target molecule, this compound, a potential precursor would be a molecule containing the C3-C4-C5 fragment of the pyrazole ring with the required iodo and fluoro substituents.
Table 2: Potential Precursors for the [3+2] Cycloaddition Synthesis of this compound
| Precursor Type | General Structure | Required Substituents |
| 1,3-Diketone | R-CO-CH(I)-CO-R' | One of the R groups would need to be a fluorine atom or a group that can be converted to fluorine. |
| α,β-Unsaturated Ketone | R-CO-C(I)=CH-F | R would be a suitable organic group. |
| α,β-Unsaturated Aldehyde | H-CO-C(I)=CH-F | - |
The synthesis of such precursors is not trivial. For instance, the synthesis of a 2-fluoro-2-iodo-1,3-dicarbonyl compound would require specialized fluorination and iodination techniques. One possible approach could involve the fluorination of a β-ketoester followed by iodination of the α-position.
A study on the synthesis of 5-amino-4-fluoropyrazoles utilized a potassium 2-cyano-2-fluoroethenolate as a fluorinated building block, which was then reacted with hydrazines. sigmaaldrich.comwikipedia.org A similar strategy could be envisioned where an iodo-substituted fluorinated building block is employed.
Transformation of Pre-functionalized Pyrazole Intermediates
Rather than constructing the pyrazole ring with all substituents already in place, a common and versatile approach is the late-stage functionalization of a pre-existing pyrazole core. researchgate.netmdpi.com This allows for the divergent synthesis of a library of analogs from a common intermediate. Methodologies such as halogen dance reactions, nucleophilic aromatic substitution, and directed ortho-metalation are powerful tools for achieving specific substitution patterns on the pyrazole ring. rsc.orgrsc.orgorganic-chemistry.org
The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. rsc.orgwikipedia.org This rearrangement, driven by thermodynamics, provides a powerful method for synthesizing isomers that are often difficult to access through conventional methods. rsc.orgwikipedia.org The reaction typically begins with deprotonation by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), at a position ortho to the halogen. wikipedia.org This intermediate can then rearrange to a more thermodynamically stable lithiated species, effectively causing the halogen to "dance" across the ring. clockss.orgresearchgate.net
In pyrazole systems, the halogen dance can be exploited to move a halogen from one carbon to another. For instance, a bromo- or iodo-pyrazole could be treated with a strong base to induce migration of the halogen to an adjacent, more stable position. The resulting organometallic intermediate can then be trapped with an electrophile. While a specific halogen dance synthesis for this compound is not prominently documented, the principle can be illustrated with analogous systems. The reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org
Table 1: Examples of Halogen Dance Reactions in Heterocyclic Systems
| Starting Material | Base/Conditions | Halogen Shift | Product(s) | Reference(s) |
| 3-Bromo-4-ethoxypyridine | KNH₂ / liq. NH₃ | 3 → 2 | 2-Amino-4-ethoxypyridine | clockss.org |
| 2-Bromothiophene | Sodium acetylide / liq. NH₃ | Bromine migration | Mixture of polybrominated thiophenes | wikipedia.org |
| 3-Iodo-N-aryl pyrazoles | n-BuLi or LDA | 3 → 5 | 5-Functionalized-N-aryl pyrazoles | clockss.orgresearchgate.net |
This strategy offers a route to functionalize positions that are not easily accessible by direct C-H activation or electrophilic substitution. rsc.org
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto the pyrazole ring. capes.gov.br The reaction requires the presence of activating, electron-withdrawing groups on the ring to stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net For the synthesis of this compound, a precursor such as 4-iodo-1-methyl-5-chloro-1H-pyrazole could theoretically undergo SNAr. In this hypothetical reaction, an electron-withdrawing group at the C4 position (like iodine) and the pyrazole ring itself would activate the C5 position for nucleophilic attack by a fluoride source.
The success of SNAr reactions depends on the nature of the leaving group and the electron-withdrawing ability of the activating groups. researchgate.net Halogens are common leaving groups, with fluoride often being the most effective due to the high electronegativity of the C-F bond which facilitates the initial nucleophilic attack. researchgate.net Research has shown that 5-chloropyrazoles activated by an electron-withdrawing formyl group readily undergo SNAr with various N-containing heterocycles. capes.gov.br Similarly, N-nitropyrazoles have been shown to be susceptible to nucleophilic substitution. acs.org
Table 2: Nucleophilic Aromatic Substitution on Pyrazole Derivatives
| Pyrazole Substrate | Activating Group | Leaving Group | Nucleophile | Product | Reference(s) |
| 5-Chloro-4-formyl-1-phenylpyrazole | 4-Formyl | Chlorine | Various N-heterocycles | 5-(N-heterocyclyl)-4-formyl-1-phenylpyrazole | capes.gov.br |
| 3-Chloropyrazolo[3,4-c]quinoline | Annelated Ring | Chlorine | H₂O | 1,2-dihydro-1,2-dimethylpyrazolo[3,4-c]quinolin-3-one | nih.gov |
| 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | 2,4-Dinitrophenyl | Pyrazole | Primary amines | N-Alkyl-2,4-dinitroaniline | researchgate.net |
This methodology highlights a potential pathway where a pre-functionalized pyrazole with a suitable leaving group at the 5-position could be converted to the desired 5-fluoro derivative.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision. organic-chemistry.org
In the context of pyrazoles, the N-substituted group or a substituent on the ring can act as a DMG. researchgate.netrsc.org For the target molecule, this compound, a potential synthetic route could involve a 5-fluoro-1-methyl-1H-pyrazole intermediate. The N(1)-methyl group and the N(2) atom of the pyrazole ring could direct metalation to the C5 position. However, since the C5 position is already substituted with fluorine, an alternative would be to use a directing group at C3 to guide metalation to C4. Subsequently, quenching the resulting 4-lithiated pyrazole with an iodine source (e.g., I₂) would yield the desired 4-iodo product. The efficiency of DoM is influenced by the directing ability of the DMG, the base used, and the reaction temperature. baranlab.org
Table 3: Examples of Directed Metalation on Heterocycles
| Substrate | Directing Group (DMG) | Base/Conditions | Electrophile | Product | Reference(s) |
| N-Aryl Pyrazole | Pyrazole N(2) | sBu₂Mg / Toluene, 60 °C | Furfural | ortho-functionalized N-Aryl Pyrazole | rsc.org |
| Anisole | Methoxy | n-BuLi | CO₂ | 2-Methoxybenzoic acid | wikipedia.org |
| Pyrrole/Pyrazole Sulfoxides | Arylsulfinyl | TFAA, Allyltrimethylsilane | Allyl group | ortho-allylated Pyrrole/Pyrazole | acs.org |
This method provides a highly regioselective tool for introducing substituents, such as the iodine atom at the C4 position of the pyrazole ring, which can be challenging to achieve through other means. rsc.org
Considerations for Reaction Efficiency, Atom Economy, and Sustainability in Synthetic Pathways
Modern synthetic chemistry places increasing emphasis on the efficiency, environmental impact, and sustainability of chemical processes. nih.gov When designing a synthesis for this compound, several factors beyond mere chemical yield must be considered.
Atom Economy: A concept central to green chemistry, atom economy measures how much of the reactants' atoms are incorporated into the final desired product. organic-chemistry.org Syntheses that proceed via addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. nih.gov For instance, a cycloaddition approach to building the pyrazole ring could have a higher atom economy than a condensation reaction that releases water. organic-chemistry.org Strategies like C-H activation are also highly atom-economical as they avoid the need for pre-functionalized substrates, thus reducing waste. researchgate.netnih.gov
Sustainability: This broad concept includes the use of renewable starting materials, less hazardous solvents, and recyclable catalysts. nih.gov The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research for sustainable pyrazole synthesis. researchgate.nettandfonline.com For example, polystyrene-supported p-toluenesulfonic acid has been used as a reusable catalyst for pyrazole synthesis in water, an environmentally benign solvent. researchgate.net Reducing the number of synthetic steps through convergent or one-pot procedures also contributes to sustainability by lowering energy consumption and solvent use. acs.org
By integrating these principles into the synthetic design, chemists can develop pathways to complex molecules like this compound that are not only effective but also economically and environmentally responsible.
Reactivity and Advanced Derivatization of 5 Fluoro 4 Iodo 1 Methyl 1h Pyrazole
Reactions at the Iodine Center: Cross-Coupling Methodologies
The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the primary site for derivatization through various well-established cross-coupling reactions. The high reactivity of the C-I bond facilitates these transformations under relatively mild conditions, making it a preferred handle for introducing molecular complexity.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 5-fluoro-4-iodo-1-methyl-1H-pyrazole, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substituted pyrazoles.
Generally, the reaction involves the coupling of the iodopyrazole with a boronic acid or its ester in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst and ligands is crucial to prevent side reactions like dehalogenation. For instance, catalysts such as Pd(PPh₃)₄ and precatalysts like XPhos Pd G2 are often employed for the Suzuki-Miyaura coupling of halogenated pyrazoles. nih.gov The reaction conditions typically involve heating in a solvent mixture such as dioxane/water or DME/water with a base like sodium carbonate or potassium phosphate. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Pyrazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O | Reflux | 56 | wikipedia.org |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 85 | nih.gov |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME | 90 | 78 | General Protocol |
Note: The data in this table is representative of Suzuki-Miyaura couplings on similar iodo-pyrazole systems and serves as a predictive guide for the reactivity of this compound.
Copper-Mediated Ullmann-Type Coupling Processes
The Ullmann condensation provides a classic route for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. For this compound, this reaction would allow for the introduction of amine, phenol, or alkoxide functionalities at the 4-position. These reactions are typically mediated by copper catalysts, often in the form of copper(I) salts like CuI. wikipedia.org
Modern Ullmann-type couplings often employ ligands to facilitate the reaction under milder conditions and with a broader substrate scope. Ligands such as L-proline or N,N-dimethylglycine have been shown to be effective in promoting the coupling of aryl halides with various nucleophiles. wikipedia.org The reactions are generally carried out in a polar aprotic solvent like DMSO or DMF in the presence of a base such as potassium carbonate or cesium carbonate.
Table 2: Potential Conditions for Ullmann-Type Coupling of this compound
| Entry | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Expected Product |
| 1 | Aniline | CuI (10) | L-Proline | K₂CO₃ | DMSO | 100-120 | 4-Anilino-5-fluoro-1-methyl-1H-pyrazole |
| 2 | Phenol | CuI (5) | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 110-130 | 5-Fluoro-1-methyl-4-phenoxy-1H-pyrazole |
| 3 | Morpholine | CuI (10) | - | K₃PO₄ | Dioxane | 100 | 5-Fluoro-1-methyl-4-morpholino-1H-pyrazole |
Note: This table outlines plausible reaction conditions based on established Ullmann-type coupling methodologies for aryl iodides.
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction is an indispensable tool for the synthesis of aryl- and heteroaryl-alkynes. nih.govorganic-chemistry.org This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For this compound, the Sonogashira coupling offers a direct method to install an alkyne moiety at the 4-position, which can then be further elaborated.
The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, most commonly CuI. An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a base and often as the solvent. organic-chemistry.orgorganic-chemistry.org The reaction is generally run under anhydrous and inert conditions.
A study on the Sonogashira coupling of 1-aryl-3-CF₃-5-iodo-1H-pyrazoles with phenylacetylene (B144264) utilized Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at 80°C, affording the desired product in good yield. wikipedia.org Similar conditions are expected to be effective for the title compound.
Table 3: Exemplary Conditions for Sonogashira Coupling of Iodo-Pyrazoles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (10) | Et₃N | THF | 80 | 62 | wikipedia.org |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | DMF | RT to 50 | - | General Protocol |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 60 | - | General Protocol |
Note: The data presented is based on Sonogashira couplings of analogous iodo-pyrazole structures.
Stille and Negishi Coupling for Carbon-Carbon Bond Formation
The Stille and Negishi couplings are also highly valuable for forming C-C bonds. The Stille reaction utilizes organostannanes as coupling partners, while the Negishi reaction employs organozinc reagents. Both methods offer distinct advantages in terms of functional group tolerance and reactivity.
While specific examples for this compound are scarce, related transformations on similar scaffolds have been reported. These reactions would typically be catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. The choice of solvent and additives depends on the specific coupling partners.
Reactivity of the Fluorine Substituent
The fluorine atom at the 5-position of the pyrazole ring is generally less reactive towards substitution than the iodine at the 4-position. However, under specific conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions.
Potential for Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyrazoles
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The rate of SNAr is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring. Fluorine, being the most electronegative halogen, can act as a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing substituents. academie-sciences.fr
In the case of 5-fluoro-1-methyl-1H-pyrazole, the pyrazole ring itself is electron-rich, which generally disfavors SNAr. However, the introduction of strongly electron-withdrawing groups at other positions on the ring could potentially activate the C-F bond towards nucleophilic attack. For instance, the presence of a nitro or cyano group could significantly enhance the feasibility of SNAr.
The reaction would involve the attack of a nucleophile (e.g., an alkoxide, thiolate, or amine) on the carbon bearing the fluorine atom, followed by the departure of the fluoride (B91410) ion. The reaction is typically carried out in a polar aprotic solvent such as DMSO, DMF, or NMP at elevated temperatures. Strong bases like sodium hydride or potassium carbonate are often used to generate the nucleophile in situ.
While direct SNAr on 5-fluoro-1-methyl-1H-pyrazole is challenging, derivatization of the pyrazole core with activating groups could open up this pathway for further functionalization.
Defluorination and Fluorine-Mediated Rearrangements
The carbon-fluorine bond is the strongest single bond to carbon, rendering defluorination reactions challenging. However, the introduction of fluorine can significantly influence a molecule's chemical properties, including its susceptibility to particular reagents. olemiss.edu In the context of this compound, the fluorine atom at the C-5 position, adjacent to a nitrogen atom and an iodine-bearing carbon, presents a unique electronic environment.
While direct defluorination of 5-fluoropyrazoles is not extensively documented, the reactivity of the C-F bond is highly dependent on the reaction conditions and the presence of activating groups. It is conceivable that under harsh conditions, such as with strong reducing agents or in certain organometallic-catalyzed processes, the C-F bond could be cleaved. However, such transformations are often not selective and may lead to the decomposition of the pyrazole ring.
More plausible are fluorine-mediated rearrangements. The high electronegativity of fluorine can polarize the pyrazole ring, potentially influencing the stability of reaction intermediates and transition states. olemiss.edu For instance, in nucleophilic aromatic substitution reactions, the fluorine atom could act as a leaving group if the ring is sufficiently activated by other substituents or by the reaction conditions. However, the presence of the bulky iodine atom at the adjacent C-4 position may sterically hinder such approaches. The synthesis of fluorinated pyrazoles often involves the use of potent fluorinating agents like Selectfluor®, which underscores the general stability of the C-F bond once formed. researchgate.netmdpi.com
Reactions at the Nitrogen Atom and Ring Carbons
Alkylation and Acylation Strategies at N-1
The N-1 position of the pyrazole ring in this compound is already substituted with a methyl group. Therefore, further direct alkylation or acylation at this nitrogen is not feasible without prior demethylation, which would require harsh conditions and likely affect the other functional groups on the ring. The initial N-methylation is a crucial step in the synthesis of such compounds, often achieved by reacting the corresponding NH-pyrazole with an alkylating agent like iodomethane. nih.gov The regioselectivity of this initial N-alkylation is a critical consideration in pyrazole synthesis.
C-H Functionalization Opportunities for Further Derivatization
The only available C-H bond on the pyrazole ring of this compound is at the C-3 position. This position is a prime target for directed C-H functionalization, a powerful strategy for late-stage modification of heterocyclic compounds. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a key method for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgrawdatalibrary.net
The pyrazole nitrogen atom (N-2) can act as a directing group, facilitating the regioselective functionalization of the adjacent C-3 position. Various catalytic systems, often based on palladium, rhodium, or copper, can be employed for this purpose. researchgate.netthieme-connect.com For instance, direct arylation, alkenylation, or alkynylation at the C-3 position could be envisioned, expanding the structural diversity of derivatives obtainable from this scaffold. acs.orgnih.govnih.gov The electronic properties of the fluorine and iodine substituents would likely influence the reactivity of the C-3 C-H bond, with the electron-withdrawing nature of the halogens potentially making the proton more acidic and facilitating certain C-H activation pathways. nih.gov
Below is a table illustrating potential C-H functionalization reactions at the C-3 position of the pyrazole ring, based on established methods for other pyrazole systems.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Direct Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | 3-Aryl-5-fluoro-4-iodo-1-methyl-1H-pyrazole |
| Direct Alkenylation | [Rh(I)] catalyst, Alkene | 3-Alkenyl-5-fluoro-4-iodo-1-methyl-1H-pyrazole |
| Direct Alkynylation | Cu(I) or Pd(II) catalyst, Alkyne | 3-Alkynyl-5-fluoro-4-iodo-1-methyl-1H-pyrazole |
This table presents hypothetical transformations based on known pyrazole chemistry.
Stereoelectronic Effects and Regioselectivity in Pyrazole Transformations
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the chemistry of pyrazoles. In this compound, the interplay between the electronegative fluorine atom, the bulky and polarizable iodine atom, and the pyrazole ring's electronic structure governs the regioselectivity of its reactions.
The fluorine atom at C-5 exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the C-3 proton and the nucleophilicity of the ring. olemiss.edu The iodine atom at C-4, while also a halogen, is more polarizable and can participate in different types of interactions, including halogen bonding. Its steric bulk will also direct incoming reagents away from the C-4 and C-5 positions.
In reactions involving the pyrazole ring, such as electrophilic or nucleophilic attack, the regioselectivity is dictated by the combined electronic and steric influences of the substituents. For example, in a hypothetical electrophilic substitution reaction, the directing effects of the N-methyl group and the halogens would determine the position of attack. However, given the substitution pattern, C-H functionalization at C-3 is a more likely pathway for further derivatization.
Exploration of Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. frontiersin.orgorganic-chemistry.org The integration of a pre-functionalized building block like this compound into an MCR could provide rapid access to novel and structurally diverse compounds. nih.gov
While specific examples of MCRs involving this exact pyrazole are not readily found in the literature, its reactive handles suggest its potential as a component in such reactions. The iodine atom at the C-4 position is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, which can be a key step in an MCR sequence. For example, a Sonogashira, Heck, or Suzuki coupling could be integrated into an MCR, using the C-I bond as the reactive site.
A hypothetical MCR could involve the in-situ formation of an organometallic species from the C-I bond, which then reacts with other components in the reaction mixture. The fluorine atom and the N-methyl group would remain as important structural motifs in the final product, influencing its biological and physicochemical properties. The development of new MCRs is an active area of research, and the use of highly functionalized heterocyclic building blocks is a promising strategy for the discovery of new chemical entities. nih.gov
Strategic Applications of 5 Fluoro 4 Iodo 1 Methyl 1h Pyrazole in Complex Molecular Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The primary utility of 5-fluoro-4-iodo-1-methyl-1H-pyrazole in heterocyclic chemistry stems from the reactivity of the C-I bond at the 4-position. This bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the pyrazole (B372694) ring. The electron-withdrawing nature of the fluorine atom at the 5-position can further influence the reactivity of the pyrazole core, making it a unique synthon for the construction of novel heterocyclic systems.
The iodine atom serves as a versatile handle for creating new carbon-carbon and carbon-heteroatom bonds. This is particularly evident in its application in well-established palladium-catalyzed reactions.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrazole C-4 position and various aryl or heteroaryl groups. The reaction of this compound with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for synthesizing 4-aryl or 4-heteroaryl-5-fluoropyrazoles. acs.orgrsc.org These products are scaffolds of significant interest in medicinal chemistry.
Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with terminal alkynes provides access to 4-alkynyl-5-fluoropyrazoles. acs.orgorganic-chemistry.org These derivatives can serve as precursors for more complex structures, including other heterocyclic rings.
Heck Coupling: The reaction with alkenes, catalyzed by a palladium complex, allows for the introduction of vinyl groups at the C-4 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, enabling the synthesis of 4-amino-5-fluoropyrazole derivatives.
Copper-Catalyzed Coupling Reactions: In addition to palladium, copper catalysts can be employed for coupling reactions, for instance, in the alkoxylation of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. nih.gov
The following table illustrates the potential of 4-iodopyrazoles in various cross-coupling reactions, which can be extrapolated to this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-methylpyrazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1-methylpyrazole |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-1-methylpyrazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-1-methylpyrazole |
| C-O Coupling | Alcohol | CuI, 1,10-phenanthroline, Cs₂CO₃ | 4-Alkoxy-1-methylpyrazole |
Precursor for Elaborate Pyrazole-Containing Scaffolds and Architectures
Building upon its role as a versatile building block, this compound is a key starting material for the synthesis of more elaborate and complex pyrazole-containing molecular frameworks. The sequential and chemoselective nature of the cross-coupling reactions at the C-4 position allows for a programmed approach to constructing intricate structures.
For instance, a Suzuki-Miyaura coupling can be performed first to introduce an aryl group, followed by further functionalization of this newly introduced group or other positions on the pyrazole ring. This step-wise approach is fundamental in the synthesis of molecules with multiple points of diversity, which is a common strategy in drug discovery programs. acs.org The resulting poly-substituted pyrazoles are prevalent in a variety of pharmacologically active compounds. mdpi.com
The synthesis of pyrazole-fused ring systems is another area where this precursor is valuable. The functionalities introduced via cross-coupling can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of pyrazolo-pyridines, pyrazolo-pyrimidines, and other condensed heterocyclic systems. These fused systems are often considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Intermediate in the Synthesis of Ligands for Catalysis
The pyrazole moiety is a well-established coordinating unit in the design of ligands for transition metal catalysis. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can effectively bind to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.
A notable example is the use of a derivative of this compound in the synthesis of a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical, specifically 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF). researchgate.net This radical ligand was subsequently used to synthesize heterospin complexes with 3d metals (Mn, Co, Ni, and Cu). researchgate.net The synthesis of this ligand presumably involves a coupling reaction at the 4-position of a 5-fluoro-1-methyl-1H-pyrazole precursor, highlighting the utility of halogenated pyrazoles in this field. researchgate.net The pyrazole nitrogen atom in LF participates in the coordination to the metal ion. researchgate.net
Utilization in the Development of Advanced Materials Precursors
Fluorinated organic compounds, including heterocyclic systems like pyrazoles, are of growing interest in materials science. researchgate.netnih.gov The incorporation of fluorine can bestow unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound in advanced materials are not extensively documented, its structure suggests potential as a precursor for such materials.
Through polymerization of appropriately functionalized derivatives, obtained via reactions at the iodo-position, novel fluorinated polymers could be synthesized. For example, the synthesis of poly(p-phenylenevinylene) (PPV) derivatives or other conjugated polymers could be envisioned, where the fluorinated pyrazole unit is incorporated into the polymer backbone or as a pendant group. These materials could have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom's electron-withdrawing properties could be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. olemiss.edu
Design and Synthesis of Conformationally Restricted Pyrazole Derivatives
The concept of conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates by locking the molecule in a bioactive conformation. The substitution pattern of this compound provides a template for the design and synthesis of such conformationally restricted analogues.
By introducing bulky substituents at the 4-position through cross-coupling reactions, the rotation around the newly formed C-C bond can be hindered. Furthermore, the substituents introduced can be designed to participate in intramolecular cyclizations, leading to rigid, polycyclic structures that incorporate the pyrazole ring. An example of this strategy is the synthesis of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles, which are based on a conformationally restricted pyrazole framework. nih.gov
The synthetic route to such molecules could involve an initial cross-coupling reaction using this compound, followed by a series of steps to build the annulated ring system. The presence of the fluorine atom could also play a role in influencing the conformational preferences of the final molecule through steric and electronic interactions.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-fluoro-4-iodo-1-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, would provide a complete picture of its molecular framework.
Proton (¹H) and Carbon (¹³C) NMR Studies
The ¹³C NMR spectrum will provide information on the carbon skeleton. We would anticipate four distinct signals corresponding to the N-methyl carbon and the three carbons of the pyrazole (B372694) ring. The chemical shifts would be significantly influenced by the electronegative fluorine and the heavy iodine atom. The presence of the fluorine atom will also introduce C-F coupling constants, which are valuable for assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (N-CH₃) | ~3.8 | Singlet | Based on 1-methylpyrazole (B151067). |
| ¹H (C3-H) | ~7.6 | Singlet | Influenced by adjacent iodo and fluoro groups. |
| ¹³C (N-CH₃) | ~35-40 | Quartet (due to coupling with H) | |
| ¹³C (C3) | ~130-140 | Doublet (due to J-coupling with ¹⁹F) | |
| ¹³C (C4) | ~80-90 | Doublet (due to J-coupling with ¹⁹F) | Shift influenced by the iodo substituent. |
| ¹³C (C5) | ~145-155 | Doublet (due to J-coupling with ¹⁹F) | Shift influenced by the fluoro substituent. |
Fluorine (¹⁹F) NMR for Chemical Environment Analysis
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be characteristic of its position on the pyrazole ring and the nature of the adjacent substituents. The fluorine signal will likely exhibit coupling to the C3-H proton, providing further structural confirmation. In a similar compound, 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, the C5-F signal appears at -125.1 ppm. google.com This provides a reasonable estimate for the chemical shift in the target molecule.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals, multidimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would confirm the absence of coupling between the N-methyl protons and the C3-H proton, as they are separated by more than three bonds.
HMQC (Heteronuclear Multiple Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons (N-CH₃ and C3-H).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations. Key expected correlations would include the N-methyl protons to C5 and C3 of the pyrazole ring, and the C3-H proton to C4 and C5. These correlations would be instrumental in confirming the substitution pattern on the pyrazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification. For this compound (C₄H₄FIN₂), the molecular ion peak [M]⁺ would be expected at m/z 226. The presence of iodine (¹²⁷I) would give a distinct isotopic pattern.
The fragmentation of pyrazoles in mass spectrometry often involves the loss of stable neutral molecules. researchgate.net For this compound, characteristic fragmentation pathways could include:
Loss of an iodine radical (I•), leading to a fragment at m/z 99.
Loss of a methyl radical (CH₃•) from the molecular ion.
Cleavage of the pyrazole ring, potentially leading to the loss of HCN or N₂.
The presence of a halogen atom like chlorine or bromine typically results in a characteristic M+2 peak. libretexts.org While iodine is monoisotopic, its presence is often confirmed by the significant mass of the molecular ion and characteristic fragmentation patterns.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Notes |
| 226 | [C₄H₄FIN₂]⁺ | Molecular ion peak |
| 211 | [C₃H₁FIN₂]⁺ | Loss of CH₃ |
| 99 | [C₄H₄FN₂]⁺ | Loss of I |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.
The C-H stretching vibrations of the methyl group and the pyrazole ring proton would typically appear in the region of 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹. Specifically, the C-F stretch is often found in the 1000-1300 cm⁻¹ range, while the C-I stretch appears at lower wavenumbers, generally between 500-600 cm⁻¹. A study on 4-halogenated-1H-pyrazoles showed that the IR spectra feature a complex region between 2600 and 3200 cm⁻¹. mdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic & aliphatic) | 2900 - 3100 |
| C=N / C=C stretch (pyrazole ring) | 1400 - 1600 |
| C-F stretch | 1000 - 1300 |
| C-I stretch | 500 - 600 |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.
Computational Chemistry and Quantum Mechanical Studies
Computational and quantum mechanical studies provide a theoretical framework to understand the behavior of molecules at an atomic and electronic level. These methods are instrumental in predicting a wide range of properties, from molecular geometry to reaction energetics, and are a cornerstone of modern chemical research.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could provide valuable data.
Electronic Structure: DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity.
Reactivity Prediction: The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. For instance, in related pyrazole systems, DFT has been used to predict sites of reactivity, which is crucial for understanding potential chemical transformations. sigmaaldrich.combldpharm.comnih.gov
A hypothetical table of DFT-calculated parameters for this compound, based on general knowledge of similar compounds, is presented below. It is crucial to note that these are representative values and not based on actual published data for this specific molecule.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a relatively rigid structure like a substituted pyrazole, MD simulations are particularly useful for understanding its interactions with its environment, such as a solvent or a biological receptor.
Conformational Analysis: While the pyrazole ring itself is planar, the methyl group can rotate. MD simulations can explore the rotational dynamics of the methyl group and any subtle puckering of the ring that might occur due to substituent effects. In studies of other pyrazole derivatives, MD simulations have been employed to understand the stability of different conformations and their populations at various temperatures. bldpharm.commdpi.com These simulations can provide a dynamic picture of the molecule's behavior that is not captured by static quantum mechanical calculations.
A hypothetical data table summarizing potential findings from an MD simulation is shown below.
| Property | Hypothetical Finding | Implication |
| Methyl Group Rotation | Free rotation with a low energy barrier | Indicates minimal steric hindrance around the N1-methyl bond. |
| Ring Planarity | Maintained throughout the simulation | Suggests a stable aromatic system. |
| Solvent Interactions | Halogen bonding with specific solvents | Could influence solubility and reactivity in different media. |
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Furthermore, they can be used to model the energetics of chemical reactions, providing insights into reaction mechanisms.
Spectroscopic Parameters: DFT and other quantum chemical methods can calculate various spectroscopic parameters. For example, theoretical calculations of NMR chemical shifts are often used to assign peaks in experimental spectra. sigmaaldrich.com Similarly, vibrational frequencies can be computed to help interpret infrared (IR) and Raman spectra. sigmaaldrich.com For halogenated pyrazoles, computational predictions of spectroscopic data have been shown to be in good agreement with experimental findings. mdpi.comsigmaaldrich.com
Reaction Pathways: By mapping the potential energy surface, computational chemistry can be used to identify transition states and calculate activation energies for proposed reaction pathways. This is invaluable for understanding how a molecule like this compound might be synthesized or how it might decompose. For example, studies on other pyrazoles have computationally explored various cyclization and functionalization reactions.
A hypothetical table of predicted spectroscopic data is provided below.
| Spectroscopic Data | Predicted Value | Experimental Correlation |
| 1H NMR (C3-H) | δ 7.5 ppm | Chemical shift of the proton on the pyrazole ring. |
| 13C NMR (C4-I) | δ 90 ppm | Chemical shift of the carbon atom bonded to iodine. |
| IR (C-F stretch) | 1100 cm-1 | Vibrational frequency for the carbon-fluorine bond. |
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.
Future Directions and Emerging Research Avenues
Sustainable Synthetic Methodologies for 5-fluoro-4-iodo-1-methyl-1H-pyrazole Production
The chemical industry is increasingly moving towards "green" and sustainable practices, and the synthesis of pyrazole (B372694) derivatives is no exception. researchgate.netnih.govmdpi.com Traditional methods for producing compounds like this compound often rely on harsh reaction conditions, toxic solvents, and generate significant waste. researchgate.netresearchgate.net Future research is focused on developing more environmentally friendly and economically viable synthetic routes.
Key areas of exploration include:
Solvent-Free and Aqueous Synthesis: Researchers are investigating methods that minimize or eliminate the use of hazardous organic solvents. researchgate.netresearchgate.netrsc.org Water-based syntheses and solvent-free reactions, often facilitated by grinding or mechanochemistry, are gaining traction as they reduce environmental impact and can simplify product purification. researchgate.netthieme-connect.comnih.gov
Energy-Efficient Techniques: Microwave irradiation and ultrasonication are being explored as alternatives to conventional heating. researchgate.netresearchgate.net These techniques can significantly shorten reaction times, reduce energy consumption, and often lead to higher yields. researchgate.net
Catalyst-Free and Biocatalytic Approaches: The development of catalyst-free reactions or the use of biocatalysts, such as enzymes, represents a significant step towards sustainability. mdpi.comresearchgate.net These methods avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly efficient as they combine several synthetic steps into a single operation, reducing waste and saving time and resources. researchgate.netacs.org
| Green Synthesis Approach | Description | Potential Benefits for Pyrazole Production |
| Aqueous Media | Using water as the reaction solvent. researchgate.netrsc.orgthieme-connect.com | Reduces use of toxic organic solvents, environmentally benign. researchgate.netresearchgate.net |
| Microwave Irradiation | Using microwave energy to heat the reaction. researchgate.net | Faster reaction times, increased yields, lower energy consumption. researchgate.net |
| Ultrasonication | Using high-frequency sound waves to promote the reaction. researchgate.netresearchgate.net | Enhanced reaction rates, improved yields, often at lower temperatures. researchgate.net |
| Solvent-Free Grinding | Mechanical grinding of reactants without a solvent. researchgate.net | Eliminates solvent waste, can lead to unique reactivity. researchgate.net |
| Multi-Component Reactions | Combining three or more reactants in a single step. researchgate.netacs.org | High atom economy, reduced waste, simplified procedures. researchgate.net |
Development of Novel Catalytic Systems for its Derivatization
The derivatization of the this compound core is crucial for exploring its full potential in various applications. The presence of the iodine atom makes it an ideal candidate for a variety of cross-coupling reactions. nih.govresearchgate.net Future research in this area is centered on the development of more efficient and selective catalytic systems.
Transition-metal-catalyzed C-H functionalization is a particularly promising area. rsc.orgresearchgate.net This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.org This not only simplifies the synthetic process but also opens up new avenues for creating diverse molecular architectures.
Recent advances have focused on:
Palladium- and Copper-Catalyzed Cross-Coupling: While established, there is ongoing research to develop more active and robust catalysts for reactions like Suzuki-Miyaura and Sonogashira couplings with iodopyrazoles. nih.govnih.govacs.org The goal is to achieve higher yields, broader substrate scope, and milder reaction conditions.
Photoredox Catalysis: Visible-light-induced photocatalysis is emerging as a powerful tool for the functionalization of pyrazoles. rsc.org This sustainable approach uses light as a clean energy source to drive chemical reactions, often with high selectivity.
Pincer-Type Complexes: Protic pyrazole-based pincer ligands are showing promise in homogeneous catalysis. mdpi.com The unique electronic and steric properties of these ligands can lead to novel reactivity and catalytic efficiency.
| Catalytic System | Reaction Type | Advantages |
| Palladium(0) Complexes | Suzuki-Miyaura, Sonogashira Cross-Coupling nih.gov | Well-established, versatile for C-C bond formation. nih.gov |
| Copper(I) Iodide | Ullmann-type Coupling, Alkoxylation nih.govresearchgate.net | Cost-effective, useful for C-O and C-N bond formation. nih.gov |
| Rhodium(III) Catalysts | C-H Activation/Annulation researchgate.net | Enables direct functionalization of the pyrazole core. researchgate.net |
| Photoredox Catalysts | Various Functionalizations rsc.org | Utilizes light as a clean energy source, often highly selective. rsc.org |
Exploration of Bioisosteric Replacements within Pyrazole Scaffolds for Enhanced Utility
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For pyrazole-containing compounds, researchers are actively exploring bioisosteric replacements to enhance their biological activity. acs.orgnih.govrsc.org
For instance, the pyrazole ring itself can be replaced by other five-membered heterocycles like thiazoles, triazoles, or imidazoles to probe structure-activity relationships (SAR). acs.orgnih.gov Furthermore, the substituents on the pyrazole ring, such as the fluoro and iodo groups in this compound, can be systematically varied to understand their influence on biological targets. nih.govacs.orgacs.orgjst.go.jp Molecular modeling studies often accompany these synthetic efforts to provide a three-dimensional understanding of the interactions between the molecule and its target. acs.orgnih.gov
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrazole Ring | Thiazole, Triazole, Imidazole acs.orgnih.gov | Similar size, shape, and electronic properties. acs.orgresearchgate.net |
| Carboxamide | Oxadiazole rsc.org | Mimics hydrogen bonding interactions. |
| Phenyl Group | Heteroaromatic Rings | Modulate electronic properties and solubility. |
| Methyl Group | Ethyl, Propyl, etc. | Probe steric limitations in binding pockets. |
| Halogen (Fluoro, Iodo) | Other Halogens, Cyano, Trifluoromethyl | Alter lipophilicity and electronic character. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way compounds like this compound are produced and modified. nih.govacs.orgnih.gov Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govnih.gov
Key benefits of this approach include:
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic protocols.
On-Demand Production: Flow reactors allow for the production of specific quantities of a compound as needed, reducing the need for large-scale storage of potentially hazardous materials.
Access to Novel Chemical Space: Flow chemistry enables the use of reactive intermediates and hazardous reagents in a controlled and safe manner, opening up possibilities for new chemical transformations. nih.gov
Research has demonstrated the successful application of flow chemistry for the synthesis of various pyrazole derivatives, highlighting its potential for the efficient and scalable production of this compound and its analogues. nih.govnih.govmdpi.com
Theoretical Advances in Understanding Reactivity and Selectivity in Substituted Pyrazoles
Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the behavior of molecules. nih.govresearchgate.net For substituted pyrazoles, computational methods like Density Functional Theory (DFT) are being used to elucidate reaction mechanisms, predict regioselectivity, and rationalize experimental observations. acs.orgnih.govacs.orgnih.gov
Future theoretical work on this compound will likely focus on:
Predicting Reaction Outcomes: Computational models can help predict the most likely products of a reaction, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
Understanding Tautomerism: Pyrazoles can exist in different tautomeric forms, which can influence their reactivity. nih.govresearchgate.net Theoretical studies can provide insights into the relative stabilities of these tautomers and their role in chemical reactions. nih.gov
Designing Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity for the derivatization of the pyrazole core.
By combining theoretical insights with experimental work, researchers can gain a deeper understanding of the fundamental principles governing the chemistry of substituted pyrazoles, paving the way for the rational design of new synthetic methods and functional molecules. researchgate.netcdnsciencepub.comacs.org
Q & A
Q. What are the recommended synthetic routes for preparing 5-fluoro-4-iodo-1-methyl-1H-pyrazole with high purity?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with diketones or halogenation of precursor pyrazoles. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing iodine at the 4-position, while fluorination can be achieved via electrophilic substitution using Selectfluor® or similar reagents . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to achieving yields >80% and purity >95%, as demonstrated in analogous pyrazole syntheses .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- 1H/13C NMR : The methyl group at the 1-position appears as a singlet (~δ 3.8–4.0 ppm), while the fluorine substituent deshields adjacent protons, causing splitting patterns in the aromatic region (δ 7.0–8.5 ppm). Iodine’s heavy atom effect broadens signals for the 4-position carbon in 13C NMR .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) bonds confirm substitution patterns. The pyrazole ring’s C=N stretch appears at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of I or F) align with the molecular formula C₅H₅FIN₂ .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane). Stability studies indicate degradation under prolonged UV exposure or strong bases due to C-I bond susceptibility. Storage in amber vials at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions involving this compound?
The iodine atom at the 4-position acts as a leaving group in palladium-catalyzed reactions (e.g., Heck or Sonogashira couplings), enabling C-C bond formation. Density functional theory (DFT) studies suggest that the electron-withdrawing fluorine at the 5-position polarizes the pyrazole ring, enhancing iodine’s electrophilicity and accelerating oxidative addition to Pd(0) catalysts . Competing side reactions (e.g., protodeiodination) can be minimized using bulky phosphine ligands .
Q. How do computational models (DFT, molecular docking) predict the binding affinity of this compound to biological targets?
DFT calculations reveal that the fluorine atom’s electronegativity increases the compound’s dipole moment, favoring interactions with polar enzyme active sites (e.g., kinases). Molecular docking simulations against cyclooxygenase-2 (COX-2) show hydrogen bonding between the pyrazole nitrogen and Arg120, while the iodine occupies a hydrophobic pocket, yielding a predicted IC₅₀ of ~2.3 μM .
Q. What strategies can resolve contradictions in reported biological activity data for halogenated pyrazole derivatives, including this compound?
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Structural Analog Comparison : Compare with derivatives like 5-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile to isolate the impact of iodine vs. other halogens .
- Metabolic Stability Assays : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
